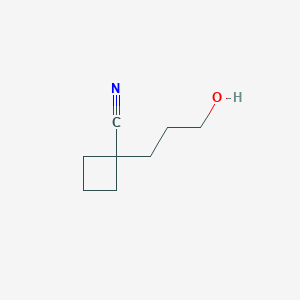

1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile

Description

1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile is an organic compound featuring a cyclobutane ring substituted with a hydroxypropyl group and a carbonitrile group

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1-(3-hydroxypropyl)cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C8H13NO/c9-7-8(3-1-4-8)5-2-6-10/h10H,1-6H2 |

InChI Key |

UNRXJRMDECQOJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CCCO)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of cyclobutanone with 3-hydroxypropylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Ring-Opening Reactions via Radical Pathways

The cyclobutane ring undergoes strain-driven reactions under radical-generating conditions. Studies on analogous systems demonstrate that hypervalent iodine reagents (e.g., hydroxy(tosyloxy)iodobenzene, HTIB) paired with ammonia surrogates can induce nitrogen transfer and radical-mediated ring contractions . For example:

-

Mechanism :

Key Observations :

| Condition | Outcome | Yield | Stereocontrol |

|---|---|---|---|

| HTIB + NH₃ surrogate in TFE | Cyclobutane formation via 1,4-biradical | 24–69% | dr > 20:1, ee > 97% |

| Radical scavengers (e.g., TEMPO) | Suppressed cyclization | – | – |

Nitrile Group Reactivity

The carbonitrile group participates in hydrolysis and oxidation:

-

Hydrolysis : Under acidic or basic conditions, nitriles convert to carboxylic acids or amides. While direct data is limited, analogous nitriles show:

-

Acidic hydrolysis: .

-

Enzymatic conversion: Nitrilase-mediated hydrolysis in biological systems.

-

Hydroxyl Group Reactivity

The hydroxyl group undergoes typical alcohol reactions:

-

Esterification : Reacts with acyl chlorides or anhydrides.

-

Etherification : Forms ethers via Williamson synthesis or Mitsunobu reactions.

Photochemical Behavior

Cyclobutane derivatives often undergo [2+2] photocycloadditions. While direct studies on this compound are sparse, γ-cyclodextrin (γ-CD)-mediated photodimerization of structurally similar cinnamates reveals:

-

Product Distribution :

Ester Group Major Product (Anti H-T Dimer) Minor Products Isopropyl 97% – n-Propyl 47% 26% syn H-H, 10% others Cyclohexyl – 100% cis-isomer

This suggests steric and electronic factors heavily influence reaction outcomes .

Stereochemical Considerations

Stereoselectivity in cyclobutane reactions is influenced by:

-

Chirality Memory : Optically pure precursors retain stereochemical information during ring contraction (e.g., cis-pyrrolidine → cis-cyclobutane with >97% ee) .

-

Biradical Intermediates : Rapid C–C bond formation minimizes stereochemical scrambling .

Comparative Reactivity

| Compound | Key Reactivity Differences |

|---|---|

| Cyclobutane-1-carbonitrile | Lacks hydroxyl group; limited hydrogen bonding |

| 1-(3-Hydroxypropyl)cyclobutan-1-ol | Nitrile replaced by hydroxyl; altered redox behavior |

Scientific Research Applications

1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxy and carbonitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

- 1-(3-Hydroxypropyl)cyclopentane-1-carbonitrile

- 1-(3-Hydroxypropyl)cyclohexane-1-carbonitrile

- 1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile

Comparison: 1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cyclopropane analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules.

Biological Activity

1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a hydroxylpropyl group and a carbonitrile functional group. The presence of these functional groups may influence its interactions with biological targets.

Enzyme Inhibition

Many cyclobutane derivatives have shown inhibitory effects on certain enzymes involved in metabolic pathways. For instance, the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling, has been documented for structurally similar compounds.

Receptor Modulation

The potential for receptor interaction is also significant. Compounds with carbonitrile groups have been shown to modulate neurotransmitter receptors, which could imply similar activity for this compound.

Biological Activity Table

The following table summarizes the biological activities reported for related compounds and their implications for this compound:

Case Studies

Several studies have explored the biological activity of cyclobutane derivatives, providing insights into the potential effects of this compound:

- Antitumor Efficacy : A study investigated the cytotoxic effects of cyclobutane derivatives on various cancer cell lines. The results indicated significant cell death through apoptosis, suggesting that similar mechanisms could be explored for this compound .

- Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of related compounds, showing that they effectively reduced inflammation markers in animal models. This suggests potential therapeutic applications in inflammatory diseases .

Research Findings

Current research highlights the importance of further exploring the biological activity of this compound. Preliminary findings suggest that this compound may exhibit:

- Antioxidant Properties : Related compounds have demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress .

- Cytotoxic Effects : The structural similarity to known antitumor agents suggests that it could induce cell death in malignant cells, warranting further investigation into its anticancer potential .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for 1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile, and how can reaction parameters be optimized?

- Answer : Key synthetic routes involve functionalization of the cyclobutane ring via nucleophilic substitution or coupling reactions. For example, in analogous compounds (e.g., 1-(4-hydroxy-3-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile), nitration and subsequent reduction steps (General Procedure B) yield amino derivatives with high efficiency (94% yield) . Optimization includes controlling reaction temperature (e.g., reflux conditions for nitro group reduction) and stoichiometry of reducing agents (e.g., catalytic hydrogenation). Solvent choice (e.g., chloroform for NMR analysis) and purification via column chromatography are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be analyzed?

- Answer :

- ¹H NMR : Coupling constants (J values) and integration ratios confirm substituent positions and purity. For instance, in 1-(3-amino-4-hydroxyphenyl)cyclobutane-1-carbonitrile, aromatic protons show J = 2.3–8.2 Hz, while cyclobutane protons exhibit complex splitting (e.g., 2.77–2.28 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z = 267.2 [M+H]+ for sulfonamide derivatives) .

- Infrared (IR) Spectroscopy : CN stretch (~2200 cm⁻¹) and OH/NH stretches (~3300 cm⁻¹) validate functional groups.

Q. What safety protocols should be followed when handling nitrile-containing compounds like this compound?

- Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact with skin; work in a fume hood. Store in airtight containers under inert gas (e.g., N₂) at 2–8°C. For spills, neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Questions

Q. How can discrepancies in NMR data during the synthesis of derivatives be systematically resolved?

- Answer : Contradictions in splitting patterns (e.g., unexpected multiplicity in cyclobutane protons) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign protons unambiguously. Compare experimental data with computational models (e.g., DFT-predicted chemical shifts). For example, in 1-(3-amino-4-hydroxyphenyl)cyclobutane-1-carbonitrile, coupling constants (J = 2.2–8.7 Hz) align with ortho and meta aromatic substitutions .

Q. What strategies improve yields in substitution reactions at the cyclobutane ring?

- Answer :

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions.

- Temperature Control : Slow addition of reagents at −78°C minimizes side reactions. In General Procedure D, quantitative yields were achieved for methoxy-to-hydroxy conversion via controlled demethylation .

Q. How does the introduction of electron-withdrawing/donating groups on the cyclobutane ring influence reactivity?

- Answer : Electron-withdrawing groups (e.g., sulfonyl, -CN) increase electrophilicity, facilitating nucleophilic attacks. For example, the methylsulfonyl group in 1-(4-hydroxy-3-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile activates the ring for amination . Conversely, electron-donating groups (e.g., -OH) require protection (e.g., benzyl ethers) to prevent undesired oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.